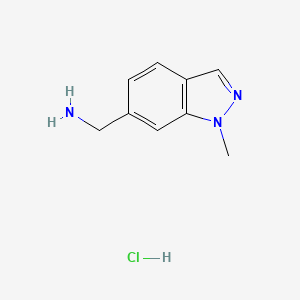

(1-methyl-1H-indazol-6-yl)methanamine hcl

Description

The Significance of Indazole Scaffolds in Medicinal Chemistry and Chemical Biology

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of modern pharmaceuticals. cymitquimica.comchemimpex.com While rarely found in nature, synthetic indazole derivatives have proven to be a rich source of biologically active molecules, attracting considerable attention from chemists and pharmacologists alike. chemimpex.comnih.gov

A Broad Spectrum of Pharmacological Activities of Indazole Derivatives

Indazole-containing compounds exhibit a remarkably wide range of pharmacological effects. cymitquimica.comnih.gov This structural motif is present in numerous drugs and clinical candidates, demonstrating activities that span various therapeutic areas. sigmaaldrich.com Extensive research has revealed that indazole derivatives possess potent anti-inflammatory, antimicrobial (including antibacterial and antifungal), antiviral (such as anti-HIV), and antitumor properties. cymitquimica.comchemimpex.comnih.gov Furthermore, their biological activities extend to areas like male contraception, the treatment of osteoporosis, and addressing neurodegenerative diseases. pharmaffiliates.comuni.lu The versatility of the indazole scaffold allows for the synthesis of derivatives with diverse biological functions, making it a valuable starting point for drug discovery programs. nih.gov

The table below summarizes the diverse pharmacological activities associated with the indazole scaffold.

| Pharmacological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation and Pain |

| Antitumor/Anticancer | Oncology |

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases |

| Antiviral (e.g., Anti-HIV) | Virology |

| Antiarrhythmic | Cardiology |

| Vasorelaxant | Cardiovascular Disease |

| Male Contraceptive | Reproductive Health |

| Treatment of Osteoporosis | Bone Health |

| Neuroprotective | Neurology |

Indazole as a Privileged Pharmacological Scaffold and Important Heterocycle

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a basis for the development of a variety of drugs. The indazole nucleus is widely recognized as such a scaffold. cymitquimica.comscbt.com Its prevalence in numerous commercially available drugs and compounds in clinical trials underscores its therapeutic potential. nih.govsigmaaldrich.com At least 43 indazole-based therapeutic agents are reported to be in clinical use or undergoing clinical investigation. cymitquimica.com

The chemical properties of the indazole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its capacity to bind effectively to biological macromolecules like enzymes and receptors. nih.gov This makes it an important heterocycle for the design of targeted therapies. cymitquimica.comsigmaaldrich.com

The Role of Indazole Motifs in Rational Drug Design and Development

The indazole scaffold is a key element in the rational design and development of new drugs. sigmaaldrich.combldpharm.com Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise structure-activity relationship (SAR) studies. bldpharm.com Medicinal chemists can systematically modify the indazole core at various positions to optimize potency, selectivity, and pharmacokinetic properties. chemimpex.combldpharm.com

The use of indazole motifs in structure-based drug design is exemplified by the development of kinase inhibitors, a major class of anticancer drugs. sigmaaldrich.com The indazole ring can serve as an effective hinge-binding motif in the ATP-binding pocket of many kinases. nih.gov Marketed drugs such as Axitinib and Pazopanib, used in the treatment of certain cancers, feature the indazole core, highlighting its successful application in targeted therapy. nih.govsigmaaldrich.com

Contextualizing (1-methyl-1H-indazol-6-yl)methanamine Hydrochloride within Indazole Research

Having established the significance of the broader indazole family, we can now turn our attention to the specific compound, (1-methyl-1H-indazol-6-yl)methanamine hydrochloride. While this particular molecule may not be as extensively studied as some other indazole derivatives, its structure provides a clear example of the chemical principles that underpin indazole research.

Structural Classification and Nomenclature of (1-methyl-1H-indazol-6-yl)methanamine Hydrochloride

(1-methyl-1H-indazol-6-yl)methanamine hydrochloride is an organic salt. The core of the molecule is a substituted indazole. According to IUPAC nomenclature, the name precisely describes its structure:

Indazole : The fundamental bicyclic ring system.

1-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the indazole ring.

6-yl : The indazole ring is connected to the rest of the molecule at position 6.

methanamine : A methylamine (B109427) group (-CH₂NH₂) is the substituent at position 6.

hydrochloride : The compound is in the form of a salt, where the amine group is protonated and associated with a chloride ion (HCl).

The table below provides a breakdown of the structural features and corresponding chemical information for the base molecule, (1-methyl-1H-indazol-6-yl)methanamine.

| Feature | Description |

| Parent Compound | (1-methyl-1H-indazol-6-yl)methanamine |

| CAS Number | 267413-31-0 scbt.com |

| Molecular Formula | C₉H₁₁N₃ uni.luscbt.com |

| Molecular Weight | 161.20 g/mol scbt.com |

| Structure | A methyl group at the N1 position of the indazole ring, with a methanamine substituent at the C6 position. |

Indazole Ring System: Tautomerism and N-Methylation at N1

The indazole ring system can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring. chemimpex.combldpharm.com The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. chemimpex.combldpharm.com

In the case of (1-methyl-1H-indazol-6-yl)methanamine, the presence of a methyl group on the nitrogen at position 1 (N1) resolves this tautomeric ambiguity. nih.gov The "1H" designation in the name explicitly indicates that the pyrazole ring proton has been replaced by a methyl group at this position. N-alkylation is a common strategy in the synthesis of indazole derivatives to lock the molecule into a specific tautomeric form and to explore the chemical space around the nitrogen atoms, which can be crucial for biological activity. nih.gov The regioselective alkylation of the indazole scaffold is a key synthetic challenge, with the substitution pattern on the indazole ring influencing whether alkylation occurs at N1 or N2. The synthesis of N1-substituted indazoles is often desired and can be achieved through various synthetic methodologies. nih.gov

Research Rationale and Academic Relevance of the Compound

The academic relevance of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride is intrinsically linked to the proven therapeutic potential of the broader indazole chemical class. The indazole scaffold is of immense pharmacological importance, forming the core structure of numerous compounds with potential applications against a wide array of diseases. nih.gov

A Foundation for Drug Discovery:

Indazole derivatives have been successfully developed into drugs for various conditions. For instance, Niraparib is an indazole-containing drug used in oncology for treating certain types of cancer, and Pazopanib is a tyrosine kinase inhibitor. nih.gov Other derivatives have been investigated for their anti-inflammatory, anti-HIV, antimicrobial, and neuroprotective properties. nih.govresearchgate.net This history of success provides a strong rationale for the continued synthesis and investigation of new indazole-based molecules.

A Versatile Synthetic Building Block:

The primary academic interest in (1-methyl-1H-indazol-6-yl)methanamine hydrochloride lies in its utility as a synthetic intermediate. chemimpex.com Its structure is not typically the final active compound but rather a key component used to construct more elaborate drug candidates. The amine group (-NH2) in the methanamine side chain is a reactive handle that allows chemists to readily form new chemical bonds, attaching this indazole fragment to other molecular scaffolds to create novel derivatives.

Research has shown that related indazole amines are fundamental in building molecules with specific biological targets. For example:

Anticancer Agents: The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of protein kinases, a critical target in cancer therapy. nih.gov Similarly, derivatives of 1,3-dimethyl-6-amino-1H-indazole have been synthesized and evaluated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a target for cancer immunotherapy. nih.gov Furthermore, N-(1H-indazol-6-yl)benzenesulfonamide has been used as a core structure to develop potent inhibitors of PLK4, a protein kinase implicated in several cancers. nih.gov

Neurological and Inflammatory Disorders: Indazole derivatives are explored for their potential in treating neurological conditions like Parkinson's and Alzheimer's diseases, as well as for their anti-inflammatory effects. nih.govaustinpublishinggroup.com

Biochemical Probes: Beyond drug development, these compounds are used in biochemical research to probe cellular signaling pathways, helping to identify and validate new therapeutic targets. chemimpex.com

The synthesis and characterization of compounds like (1-methyl-1H-indazol-6-yl)methanamine hydrochloride are therefore crucial first steps in the long and complex process of drug discovery and development. By providing a reliable source of this specific molecular scaffold, researchers can systematically explore its potential in creating next-generation therapeutics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-methylindazol-6-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZQIKDKZAUBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CN)C=N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694165 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-57-3 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1 Methyl 1h Indazol 6 Yl Methanamine Hydrochloride and Its Derivatives

General Strategies for Indazole Core Construction

The formation of the bicyclic indazole ring system is a critical first step and can be achieved through various chemical strategies. These methods primarily focus on the creation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.gov

Ring Closure Approaches via Carbon-Nitrogen Bond Formation

Classical methods for indazole synthesis often involve intramolecular cyclization reactions that form a key nitrogen-nitrogen or carbon-nitrogen bond to complete the heterocyclic ring. A prominent strategy involves the cyclization of o-aminobenzonitriles with organometallic reagents to form ketimine intermediates, which then undergo copper-mediated N-N bond formation to yield 1H-indazoles. nih.gov Another approach is the base-catalyzed tandem reaction of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, which proceeds through C-C and subsequent N-N bond formation to produce 2H-indazole 1-oxides. nih.gov These oxides can then be deoxygenated to furnish the final 2H-indazole product. nih.gov

Furthermore, an N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines provides access to all three tautomeric forms of indazoles (1H, 2H, and 3H). organic-chemistry.org This method uses an ammonium (B1175870) molybdate/hydrogen peroxide system and is notable for its ability to generate diverse indazole structures. organic-chemistry.org

Transition Metal-Catalyzed Syntheses of Indazoles (e.g., Cu/Pd-catalyzed reactions)

Modern organic synthesis heavily relies on transition metal catalysis to construct complex molecules like indazoles efficiently. nitk.ac.inresearchgate.net Palladium (Pd) and copper (Cu) are particularly prevalent in these transformations. researchgate.netbeilstein-journals.org

Palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides is an effective method for producing 3-aryl-2H-indazoles. researchgate.net Copper-catalyzed methods are also widely used; for instance, Cu(OAc)2 can mediate N-N bond formation from ketimine intermediates derived from o-aminobenzonitriles. nih.gov A cooperative Cu/Pd catalytic system has been developed for the tandem C-N and C-P bond formation to create phosphorated 2H-indazoles from 2-alkynyl azobenzenes. nih.govresearchgate.net

Rhodium (Rh) has also emerged as a powerful catalyst. nih.gov Rh(III)-catalyzed C–H activation and subsequent annulation of substrates like ethyl benzimidates with nitrosobenzenes can produce 1H-indazoles. nih.gov These transition metal-catalyzed reactions offer high efficiency, good functional group tolerance, and access to a wide range of substituted indazole derivatives. nih.govnitk.ac.in

Metal-Free Functionalization Strategies for Indazole Scaffolds

In a move towards more sustainable and environmentally friendly chemistry, metal-free strategies for the synthesis and functionalization of indazoles have been developed. organic-chemistry.orgbits-pilani.ac.in These methods avoid the use of potentially toxic and expensive transition metals. acs.org

One such approach involves the visible-light-mediated reaction of 2-((aryl/alkyl/H)ethynyl)aryltriazenes with arylsulfinic acids to produce 3-functionalized 2H-indazoles at room temperature without an external photocatalyst. organic-chemistry.org Another metal-free method is the deoxygenative N-N bond-forming Cadogan heterocyclization of o-nitrobenzaldimines, which uses an organophosphorus compound and a hydrosilane reductant to generate 2H-indazoles. nih.gov These strategies highlight the growing trend of using light or organocatalysis to achieve transformations traditionally reliant on metals. organic-chemistry.orgnih.gov

Synthetic Routes to N-Substituted Indazoles, with Emphasis on 1-Methyl-1H-Indazoles

For the synthesis of the target compound, (1-methyl-1H-indazol-6-yl)methanamine, a methyl group must be installed at the N-1 position of the indazole ring. nih.gov This can be accomplished either during the initial ring formation or by subsequent alkylation of a pre-formed indazole core. nih.gov

Direct Incorporation of N-Substituents during Indazole Core Assembly

A regioselective approach to N-1 substituted indazoles involves using an N-substituted hydrazine (B178648), such as an N-alkyl or N-arylhydrazine, in the cyclization reaction. nih.gov For example, reacting an ortho-haloaryl carbonyl or nitrile compound with a pre-methylated hydrazine can directly and selectively yield the 1-methyl-1H-indazole derivative. nih.gov This strategy offers excellent control over the regiochemistry of the N-substitution from the outset of the synthesis. nih.gov Similarly, the synthesis of 2,3-derivatized-2H-indazoles often requires the preparation of specific intermediates to guide the substitution pattern. nih.gov

N-Alkylation of N-H Indazole Precursors

The most common method for preparing N-substituted indazoles is the direct alkylation of an N-H indazole precursor. nih.govnih.gov However, this reaction often presents a challenge in controlling regioselectivity, as it can lead to a mixture of N-1 and N-2 alkylated products. nih.govbeilstein-journals.org The outcome is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used, as well as the electronic and steric properties of substituents on the indazole ring. nih.govnih.gov

For instance, using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated product, which is often the more thermodynamically stable isomer. nih.govbeilstein-journals.org Studies have shown that for many substituted indazoles, this NaH/THF system can provide high N-1 selectivity. nih.govresearchgate.net Conversely, certain substituents, such as a nitro or ester group at the C-7 position, can direct the alkylation to the N-2 position with high selectivity. nih.govresearchgate.net The choice of alkylating agent, such as methyl iodide or dimethyl sulfate, is also critical. nih.gov For the synthesis of (1-methyl-1H-indazol-6-yl)methanamine, a precursor like 6-cyano-1H-indazole or 1H-indazole-6-carboxylic acid would first be methylated, ideally under conditions favoring N-1 substitution, before converting the C-6 substituent into the methanamine group. uni.lusigmaaldrich.com The final step involves treatment with hydrochloric acid to form the desired hydrochloride salt.

Specific Synthetic Approaches Towards (1-methyl-1H-indazol-6-yl)methanamine Hydrochloride

The synthesis of the title compound and its immediate precursors involves multi-step sequences that often begin with a pre-functionalized indazole core. Key steps include the regioselective methylation of the indazole nitrogen and the introduction or modification of a functional group at the C6 position to form the aminomethyl moiety.

The synthesis of 6-aminomethyl-1-methyl-1H-indazole derivatives typically commences with a 6-substituted indazole, such as 6-nitroindazole (B21905). A common synthetic route involves the following key transformations:

N-Methylation of the Indazole Ring : The methylation of the indazole ring can result in a mixture of N1 and N2 isomers. nih.gov To achieve regioselectivity, specific reaction conditions are employed. The use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) with an alkylating agent like iodomethane (B122720) can favor the formation of the N1-methylated product. nih.gov The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the choice of base and solvent. nih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. nih.gov

Reduction of the C6-Substituent : Following N-methylation, the substituent at the C6 position is converted to the aminomethyl group. If starting from a 6-nitro-1-methyl-1H-indazole, this involves a reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation. nih.gov This 6-amino-1-methyl-1H-indazole is a key intermediate.

Formation of the Aminomethyl Group : To obtain the final 6-aminomethyl derivative, the 6-amino group can be further functionalized. Alternatively, a 6-cyano or 6-carboxamide group can be reduced to the aminomethyl group.

A representative synthetic scheme is the methylation of 6-nitroindazole derivatives, which yields a mixture of N1 and N2 isomers, with the N1-alkylindazoles being the major products. nih.gov Subsequent reduction of the nitro group furnishes the corresponding 6-amino indazole derivatives. nih.gov

Table 1: Key Intermediates in the Synthesis of 6-Aminomethyl-1-methyl-1H-indazole Derivatives

| Compound Name | Molecular Formula | Starting Material | Key Transformation |

|---|---|---|---|

| 6-Nitro-1-methyl-1H-indazole | C₈H₇N₃O₂ | 6-Nitroindazole | N-methylation |

| 1-Methyl-1H-indazol-6-amine | C₈H₉N₃ | 6-Nitro-1-methyl-1H-indazole | Nitro group reduction |

The C6 position of the 1-methyl-1H-indazole core is a key site for derivatization to explore structure-activity relationships. A variety of functional groups can be introduced or modified at this position to generate a diverse range of analogs.

Functionalization strategies often begin with a versatile starting material, such as 6-amino-1-methyl-1H-indazole or 1-methyl-1H-indazole-6-carboxylic acid. From these intermediates, a multitude of derivatives can be synthesized. For example, 6-amino-1-methyl-1H-indazole can undergo reactions such as:

Reductive amination with aldehydes or ketones to yield N-substituted derivatives.

Acylation with acid chlorides or anhydrides to form amides.

Sulfonylation with sulfonyl chlorides to produce sulfonamides.

The synthesis of novel 5- and 6-substituted indazole derivatives has been a focus of research to discover compounds with specific biological activities. sioc-journal.cn The functionalization at these positions allows for the fine-tuning of the molecule's properties. Direct functionalization of the indazole C-H bonds is also an emerging area, although it can present challenges in terms of regioselectivity. researchgate.netmdpi.com

Synthetic Exploration of Structurally Related (1-methyl-1H-indazol-6-yl)methanamine Analogues

The development of analogs of (1-methyl-1H-indazol-6-yl)methanamine is often pursued through the creation and evaluation of chemical libraries. This approach allows for a systematic investigation of the impact of structural modifications on the compound's properties.

The design and synthesis of indazole-based chemical libraries are central to modern drug discovery efforts. These libraries are often created using strategies like fragment-based design, structure-guided design, and molecular hybridization. nih.govnih.govmdpi.com

A common approach involves the synthesis of a common indazole core which is then elaborated with a variety of building blocks. For instance, a library of 6-substituted aminoindazoles can be generated to explore the chemical space around this scaffold. nih.gov Similarly, libraries of 1H-indazole-3-carboxamide derivatives have been synthesized to identify potent and selective inhibitors of specific biological targets. nih.gov The synthesis of these libraries often employs parallel synthesis techniques to efficiently generate a large number of compounds. The Suzuki coupling reaction is a powerful tool for introducing diversity, for example, by coupling 5-bromo-1H-indazol-3-amine with a range of boronic acid esters. mdpi.com

Table 2: Strategies for the Design and Synthesis of Indazole Libraries

| Design Strategy | Core Scaffold Example | Key Reaction for Diversification | Reference |

|---|---|---|---|

| Structure-guided design | 1H-indazole | Not specified | nih.gov |

| Fragment-based screening | 1H-indazole-3-carboxamide | Amide bond formation | nih.gov |

The efficiency of synthetic routes to indazole derivatives and their tolerance for various functional groups are critical considerations for the practical synthesis of these compounds. Many modern synthetic methods for indazoles are designed to be operationally simple, mild, and compatible with a wide array of functional groups. organic-chemistry.orgorganic-chemistry.org

For example, one-pot, metal-free reactions have been developed for the synthesis of indazoles that are insensitive to air and moisture and demonstrate broad functional group tolerance. organic-chemistry.org Copper-catalyzed three-component reactions for the synthesis of 2H-indazoles also exhibit a broad substrate scope and high tolerance for different functional groups. organic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the synthesis. For instance, palladium-catalyzed intramolecular amination reactions have been shown to tolerate a wide range of electron-donating and electron-withdrawing substituents. organic-chemistry.org

In the context of N-alkylation of the indazole ring, the regioselectivity is highly dependent on the reaction conditions. While some conditions may lead to a mixture of N1 and N2 isomers, optimized protocols using specific bases and solvents can achieve high regioselectivity, which is crucial for reaction efficiency and simplifies purification. nih.gov The compatibility of these optimized conditions with a variety of alkylating agents and substituted indazoles highlights their functional group tolerance. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 1h Indazol 6 Yl Methanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of heteroatoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton and Carbon-13 NMR are fundamental techniques used to map the structure of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride. The chemical shifts (δ) are influenced by the electron density around each nucleus, providing a unique fingerprint of the molecule.

Detailed Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) (-CH₂-) protons of the methanamine group, and the methyl (-CH₃) protons attached to the indazole nitrogen. The aromatic region will display characteristic splitting patterns based on the coupling between adjacent protons. The aminomethyl protons would appear as a singlet, which may broaden due to exchange, and the N-methyl protons would also be a sharp singlet.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts will differentiate the aromatic carbons from the aliphatic carbons of the methyl and methanamine groups. Spectroscopic data from structurally similar indazole derivatives support the assignment of these chemical shifts. nih.govresearchgate.net

Expected NMR Data for (1-methyl-1H-indazol-6-yl)methanamine Hydrochloride Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic CH | ¹H | 7.0 - 8.0 | Multiple signals with characteristic coupling patterns. |

| Methylene (CH₂) | ¹H | ~4.0 | Shifted downfield due to proximity to the amino group. |

| N-Methyl (CH₃) | ¹H | ~3.9 | Singlet, characteristic of N1-alkylation. |

| Amine (NH₃⁺) | ¹H | Broad signal | Chemical shift and appearance are highly dependent on solvent and concentration. |

| Aromatic C | ¹³C | 110 - 140 | Signals for all carbons in the bicyclic ring system. |

| Methylene (CH₂) | ¹³C | ~45 | Aliphatic carbon signal. |

Note: These are predicted values based on data from analogous compounds and may vary based on solvent and experimental conditions.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Tautomer Identification

Detailed Research Findings: The methylation of the indazole ring can occur at either the N1 or N2 position. ¹⁵N NMR spectroscopy can definitively distinguish between these two possibilities. The ¹⁵N chemical shifts are highly sensitive to the electronic structure and bonding of the nitrogen atoms. Studies on indazole N-oxides have shown that the ¹⁵N resonance for the N1 nitrogen is significantly more shielded (by approximately 30 ppm) compared to the deoxygenated parent indazole, illustrating the sensitivity of this technique. researchgate.net A similar, distinct difference in chemical shifts is expected between the N1-methyl and N2-methyl isomers of indazole derivatives, allowing for unambiguous tautomer assignment. nih.govresearchgate.net

Application of Long-Range ¹H,¹H-Coupling for Isomer Discrimination

Beyond chemical shifts, through-bond scalar couplings (J-couplings) provide crucial connectivity information. Long-range couplings, typically over four or five bonds (⁴J or ⁵J), are particularly useful for distinguishing between positional isomers.

Detailed Research Findings: In the case of (1-methyl-1H-indazol-6-yl)methanamine, a long-range coupling can be observed between the protons of the N1-methyl group and the proton at the C7 position of the indazole ring (⁵J coupling). This coupling would be observable in high-resolution ¹H NMR spectra or through 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). The presence of this specific correlation provides definitive evidence for the N1-substitution pattern. Conversely, in the N2-methyl isomer, no such ⁵J coupling between the N-methyl protons and H-7 would exist. This method serves as a powerful tool for isomer discrimination when crystallographic data is unavailable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Detailed Research Findings: The monoisotopic mass of the free base, (1-methyl-1H-indazol-6-yl)methanamine, is 161.0953 g/mol . uni.lu In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺, at an m/z of approximately 162.1026. uni.lu

The fragmentation pattern in mass spectrometry is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, the most likely fragmentation pathway involves alpha-cleavage, a characteristic fragmentation for amines. libretexts.org This would involve the cleavage of the bond between the methylene carbon and the indazole ring, leading to the formation of a stable, substituted indazole cation.

Interactive Data Table: Predicted Mass Spectrometry Data for (1-methyl-1H-indazol-6-yl)methanamine

| Adduct / Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₂N₃]⁺ | 162.1026 |

| [M+Na]⁺ | [C₉H₁₁N₃Na]⁺ | 184.0845 |

| [M-H]⁻ | [C₉H₁₀N₃]⁻ | 160.0880 |

Source: Data derived from predicted values for the free base. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups.

Detailed Research Findings: The IR spectrum of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the ammonium (B1175870) salt (R-NH₃⁺) from the hydrochloride would result in a very broad and strong absorption in the 3000-2400 cm⁻¹ region, often overlapping with the C-H stretching bands. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the indazole ring are expected in the 1630-1450 cm⁻¹ region. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (NH₃⁺) | N-H Stretch | 3000 - 2400 (broad, strong) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 |

| Indazole Ring | C=N / C=C Stretch | 1630 - 1450 |

Note: These are typical ranges and can be influenced by the solid-state packing and hydrogen bonding.

X-ray Crystallographic Studies for Solid-State Conformation and Tautomer Preference

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While the specific crystal structure for (1-methyl-1H-indazol-6-yl)methanamine hydrochloride is not publicly available, data from closely related compounds, such as 1,3-dimethyl-1H-indazol-6-amine, provides significant insight. nih.govresearchgate.net X-ray studies on such analogs confirm that the indazole ring system is nearly planar. nih.govresearchgate.net Crystallography would unambiguously confirm that the methyl group is located on the N1 position, definitively resolving any tautomeric ambiguity. Furthermore, it would reveal the solid-state conformation of the methanamine side chain relative to the plane of the indazole ring and detail the hydrogen bonding network established by the ammonium group and the chloride counter-ion.

Interactive Data Table: Representative Crystallographic Data for a Substituted 1H-Indazole

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | --- | Orthorhombic |

| Space Group | --- | Pca2₁ |

| a (Å) | Unit cell length | ~18.3 |

| b (Å) | Unit cell length | ~8.3 |

| c (Å) | Unit cell length | ~5.6 |

Source: Data from the analogous compound 1,3-dimethyl-1H-indazol-6-amine. researchgate.net

Electronic and Fluorescence Spectroscopy in Detailed Structural Characterization

The electronic and photoluminescent properties of heterocyclic compounds are intrinsically linked to their molecular structure. For (1-methyl-1H-indazol-6-yl)methanamine hydrochloride, electronic and fluorescence spectroscopy serve as powerful, non-destructive techniques for detailed structural elucidation. These methods provide insights into the electronic transitions within the molecule, the influence of substituents on the indazole core, and the molecule's behavior in its excited state.

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, probes the transitions of electrons from the ground state to higher energy excited states upon absorption of light. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophoric system. The indazole ring system, being an aromatic heterocycle, possesses π-electrons that can undergo π → π* transitions, which are typically observed in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the indazole ring.

For instance, the introduction of a methyl group at the N1 position and a methanamine hydrochloride group at the C6 position is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent indazole molecule. The aminomethyl group at the 6-position, in particular, can influence the electronic distribution within the benzene (B151609) part of the indazole system, potentially leading to distinct spectral features.

The following interactive table presents representative UV-Vis absorption data for a series of 3-substituted-1H-indazoles, illustrating the type of information that would be obtained and analyzed for (1-methyl-1H-indazol-6-yl)methanamine hydrochloride.

| Compound (3-substituted-1H-indazole) | Absorption Range (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 5 | 280-550 | Not specified in provided context |

| 5aah | Not specified in provided context | Not specified in provided context |

| 5baa | Not specified in provided context | Not specified in provided context |

Note: This data is for 3-substituted-1H-indazoles and is presented for illustrative purposes to show the typical data format and values. Specific values for (1-methyl-1H-indazol-6-yl)methanamine hydrochloride would require experimental measurement.

Fluorescence spectroscopy provides complementary information by monitoring the emission of light from the excited state as the molecule returns to the ground state. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum and quantum yield (the efficiency of the fluorescence process). The difference between the absorption and emission maxima is known as the Stokes shift, which is an important parameter in the characterization of fluorescent molecules.

The fluorescence properties of indazole derivatives are also highly dependent on their substitution. Studies have demonstrated that certain substituted indazoles can exhibit significant fluorescence, with some 3-substituted-1H-indazoles showing quantum yields as high as 85%. nih.gov These compounds were found to fluoresce in the range of 340–620 nm when excited at 320 nm. acs.org Such high quantum yields suggest that the indazole scaffold can be a core for developing fluorescent probes. Furthermore, the fluorescence of some indazole derivatives has been shown to be sensitive to environmental factors, such as solvent polarity and pH, which can provide further insights into the molecule's electronic structure and its interactions with its surroundings. nih.govacs.org For example, some 3-substituted-1H-indazoles exhibit acid-sensitive fluorescence turn-off activity. nih.govacs.org

An illustrative data table for the fluorescence properties of 3-substituted-1H-indazoles is provided below.

| Compound (3-substituted-1H-indazole) | Excitation Wavelength (nm) | Emission Range (nm) | Quantum Yield (%) |

| 5 | 320 | 340-620 | Up to 85 |

Note: This data is for 3-substituted-1H-indazoles and is presented for illustrative purposes. Specific values for (1-methyl-1H-indazol-6-yl)methanamine hydrochloride would need to be determined experimentally.

In the context of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride, fluorescence spectroscopy would be invaluable for confirming its structural identity and exploring its potential as a fluorescent molecule. The presence of the aminomethyl group could potentially lead to interesting photophysical properties, including the possibility of pH-dependent fluorescence due to the protonation state of the amine. By systematically studying the absorption and emission spectra, researchers can gain a detailed understanding of the electronic landscape of this specific indazole derivative.

Computational Chemistry and Molecular Modeling Studies of 1 Methyl 1h Indazol 6 Yl Methanamine Hydrochloride and Indazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of indazole derivatives. These methods allow for the precise calculation of electronic structure, energy levels, and other molecular properties that govern the reactivity and stability of these compounds.

The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Quantum chemical calculations have been instrumental in elucidating the relative stabilities of these tautomers. Theoretical studies consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form, making it the predominant isomer under most conditions nih.gov. This inherent stability is a crucial factor in its prevalence as a core scaffold in many pharmaceutical compounds nih.gov.

DFT calculations are employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. A larger energy gap implies greater stability. For instance, a DFT study on a series of 26 newly synthesized indazole derivatives revealed that specific compounds (8a, 8c, and 8s) possessed the most substantial HOMO-LUMO energy gaps, indicating high stability nih.gov.

Table 1: Calculated Quantum Chemical Parameters for Selected Indazole Derivatives

| Parameter | Description | Significance in Stability Analysis |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons. Higher EHOMO suggests a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the ability to accept electrons. Lower ELUMO suggests a better electron acceptor. |

| ΔE (Energy Gap = ELUMO - EHOMO) | The energy difference between HOMO and LUMO. | A larger energy gap corresponds to higher molecular stability and lower chemical reactivity. |

This table provides a general overview of quantum chemical parameters and their significance. Specific energy values are dependent on the individual compound and the computational method used.

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron charge. Quantum chemical calculations can accurately predict the magnitude and direction of the dipole moment in indazole derivatives. This property is significant as it influences the molecule's solubility, its ability to cross biological membranes, and its interaction with polar residues in a protein's active site. A study investigating indazole derivatives as corrosion inhibitors utilized DFT methods to calculate quantum chemical parameters, which would typically include dipole moments, to understand their interaction with metal surfaces researchgate.net. The polarity and charge distribution, illustrated by mapped electric potential (MEP) diagrams, are crucial for predicting how a molecule will interact with its environment, including biological receptors researchgate.net.

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to simulate and analyze the interaction between a potential drug molecule and its biological target.

Molecular docking studies have been extensively applied to indazole derivatives to predict their binding modes and affinities for various protein targets implicated in diseases like cancer and inflammation. For example, docking studies have evaluated the binding of indazole derivatives to targets such as:

Renal cancer-related protein (PDB: 6FEW): A study showed that certain 3-carboxamide indazole derivatives exhibited high binding energies, suggesting strong interaction with the target nih.gov.

Aromatase: In a study targeting breast cancer, newly synthesized indazole derivatives were docked into the aromatase enzyme, with one compound showing a high binding energy of -8.0 kcal/mol and forming key interactions with active site residues Arg115 and Met374 .

Cyclooxygenase-2 (COX-2): 1H-indazole analogs were evaluated as anti-inflammatory agents by docking them with the COX-2 enzyme, where compounds with specific substitutions showed significant binding results up to 9.11 kcal/mol researchgate.netscispace.com.

VEGFR-2 Kinase: Novel indazole-based derivatives were designed and evaluated as inhibitors of VEGFR-2, a key player in cancer angiogenesis. Docking was used to interpret the structure-activity relationship (SAR) of the synthesized compounds nih.gov.

Trypanothione Reductase (TryR): To identify potential antileishmanial agents, 3-chloro-6-nitro-1H-indazole derivatives were docked against the TryR enzyme from Leishmania infantum tandfonline.com.

These studies demonstrate the power of docking to elucidate how specific functional groups on the indazole scaffold contribute to binding, often through hydrogen bonds, hydrophobic interactions, and other non-covalent forces with key amino acid residues in the target's active site.

Virtual screening, which often employs molecular docking on a large scale, is used to screen libraries of compounds to identify those most likely to be active against a specific biological target. This approach allows researchers to prioritize which derivatives to synthesize and test experimentally. Several studies on indazole derivatives have successfully used this strategy. For instance, by docking a series of synthesized compounds, researchers were able to identify the most promising candidates for anti-cancer activity based on their predicted binding energies and interaction patterns . In one such study, compound 2f was identified from a series of indazole derivatives as a potent anti-cancer agent, an outcome supported by subsequent in vitro testing that showed it inhibited cancer cell proliferation and colony formation researchgate.net.

Table 2: Example Molecular Docking Results for Indazole Derivatives Against Various Protein Targets

| Indazole Derivative Type | Protein Target | Disease Area | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Substituted Indazole-3-carboxamides | Aromatase | Breast Cancer | -8.0 | Arg115, Met374 |

| 1H-Indazole with difluorophenyl group | COX-2 (3NT1) | Inflammation | 9.11 | Not specified researchgate.netscispace.com |

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase | Leishmaniasis | Not specified | Not specified tandfonline.com |

| N-trityl-3-amino substituted 5-azaindazoles | MDM2-p53 | Cancer | -359.2 | GLN72, HIS73 |

Note: Binding energy values can be reported differently across studies (e.g., kcal/mol vs. other units) and positive vs. negative values can depend on the software used. The values here represent the magnitude of binding affinity as reported in the sources.

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations are frequently used to validate the results of molecular docking. By placing the docked complex in a simulated physiological environment (including water and ions), researchers can observe whether the ligand remains stably bound in the predicted orientation. This is crucial for confirming the docking results and gaining a more realistic understanding of the binding event.

Studies on indazole derivatives have utilized MD simulations to:

Confirm Binding Stability: The stability of the most potent indazole derivative against the HIF-1α protein was confirmed through MD simulation, showing it remained stable in the active site nih.gov.

Analyze Complex Dynamics: For 1H-indazole analogs targeting the COX-2 enzyme, MD simulation results indicated that the lead compound was relatively stable in the enzyme's active site over the simulation period researchgate.netscispace.com.

Refine Binding Free Energy Calculations: Techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are often coupled with MD simulations to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone researchgate.netscispace.comtandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of 2D and 3D QSAR Models

The development of robust QSAR models is a critical step in understanding the therapeutic potential of indazole derivatives. Both 2D and 3D QSAR models are employed to correlate the structural features of these compounds with their biological activities, such as anticancer or enzyme inhibitory effects. researchgate.netscispace.com

2D QSAR models utilize descriptors calculated from the 2D representation of molecules. For a series of 109 indazole derivatives investigated as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was successfully generated using the Multiple Linear Regression (MLR) method. researchgate.netscispace.com This model demonstrated strong statistical significance, indicating its reliability in predicting the anticancer activity of new indazole compounds. researchgate.netscispace.com

3D QSAR models provide a more detailed, three-dimensional perspective by considering the spatial arrangement of atoms. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.gov For indazole derivatives targeting the Hypoxia-inducible factor-1α (HIF-1α), Field and Gaussian-based 3D-QSAR studies have been performed. nih.gov These models generate steric and electrostatic contour maps that offer a structural framework for designing new, more potent inhibitors. nih.gov In the study of TTK inhibitors, a 3D-QSAR model built using the StepWise k-Nearest Neighbor (SW-kNN) approach also showed high predictive power. researchgate.netscispace.com

Model Validation is a crucial phase to ensure the reliability and predictive accuracy of the developed QSAR models. mdpi.com This is achieved through various statistical tests, including internal and external validation.

Internal validation often uses the leave-one-out (LOO) cross-validation method, which generates a cross-validation coefficient (q²). A high q² value suggests good internal consistency and robustness of the model.

External validation involves using an external test set of compounds that were not used in model development. The predictive ability is assessed by the predictive r² (pred_r²) value.

Robust QSAR models for indazole derivatives consistently show high values for these validation parameters, confirming their predictive power. researchgate.netscispace.com For instance, the best 2D-QSAR model for TTK inhibitors showed a high correlation coefficient (r²) of 0.9512, with internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. scispace.com Similarly, the 3D-QSAR model for the same series displayed a high internal cross-validation coefficient (q²) of 0.9132. scispace.com

Table 1: Statistical Validation Parameters for QSAR Models of Indazole Derivatives

| Model Type | Target | Method | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | TTK | MLR | 0.9512 | 0.8998 | 0.8661 | scispace.com |

| 3D-QSAR | TTK | SW-kNN | - | 0.9132 | - | scispace.com |

| 3D-QSAR | HIF-1α | Field/Gaussian | - | - | - | nih.gov |

| 2D/3D-QSAR | SAH/MTAN | GA-MLR | 0.852 | 0.781 | 0.685 | nih.gov |

Correlation of Physicochemical and Structural Descriptors with Biological Efficacy

The predictive power of QSAR models stems from the correlation of various molecular descriptors with the biological activity of the compounds. These descriptors can be broadly categorized as physicochemical and structural.

Physicochemical Descriptors quantify properties like lipophilicity (LogP), molar refractivity (MR), and electronic properties (e.g., HOMO/LUMO energies). In a QSAR study of thiazole derivatives as PIN1 inhibitors, descriptors such as MR, LogP, and LUMO energy (ELUMO) were found to be crucial for predicting biological activity.

Structural (2D and 3D) Descriptors describe the topology and geometry of the molecule.

2D Descriptors include counts of atoms, bonds, and topological indices that reflect molecular branching and shape.

3D Descriptors , used in methods like CoMFA and CoMSIA, are derived from the 3D aligned structures of the molecules. researchgate.net These include:

Steric Fields: Represent the van der Waals interactions and the spatial arrangement of atoms.

Electrostatic Fields: Describe the electrostatic potential and charge distribution within the molecule.

Hydrophobic Fields: Map the hydrophobic and hydrophilic regions.

Hydrogen Bond Donor/Acceptor Fields: Identify areas favorable for hydrogen bonding. researchgate.net

In 3D-QSAR studies of indazole derivatives, contour maps are generated to visualize these fields. nih.gov For example, a CoMFA analysis might reveal that bulky, sterically favorable groups at a certain position on the indazole ring enhance activity, while electronegative groups at another position are detrimental. jmaterenvironsci.com These insights are invaluable for understanding how subtle changes in the molecular structure can significantly impact biological efficacy. For instance, a 3D-QSAR study on antimalarial compounds indicated that steric interactions were more critical than electrostatic ones for activity. jmaterenvironsci.com

Structure-Activity Relationship (SAR) Studies and Principles of Rational Design

Structure-Activity Relationship (SAR) studies focus on identifying the key structural features of a molecule that are responsible for its biological activity. This knowledge is then used to rationally design new, improved compounds.

Elucidation of Key Structural Features Influencing Biological Activity

SAR studies on indazole derivatives have successfully identified several key structural motifs that govern their anticancer and other therapeutic activities. researchgate.netnih.gov By systematically modifying different parts of the indazole scaffold and observing the effect on biological activity, researchers can build a comprehensive SAR map.

For a series of indazole arylsulfonamides acting as CCR4 antagonists, SAR investigations revealed that:

C4 Position: Methoxy (B1213986) or hydroxyl groups were the most potent substituents.

C5, C6, C7 Positions: Only small groups were tolerated, with C6 analogues being preferred.

N1 Position: Meta-substituted benzyl groups with specific amino-acyl functionalities were the most potent. acs.org

In another study on 1H-indazole-3-amine derivatives, the substituent on the benzene (B151609) ring at the C-5 position of the indazole had a significant impact on anti-proliferative activity against Hep-G2 cancer cells. nih.gov Specifically, fluorine substitution was found to be important, with a 3,5-difluoro substituent showing the highest activity. nih.gov

Table 2: SAR Summary for Indazole Derivatives as Anticancer Agents

| Position on Indazole Ring | Favorable Substituents | Impact on Activity | Reference |

|---|---|---|---|

| C5 (of 1H-indazole-3-amine) | 3,5-difluoro > 4-fluoro > 3-fluoro | Increased anti-proliferative activity | nih.gov |

| C4 (of indazole arylsulfonamide) | Methoxy, Hydroxyl | Potent CCR4 antagonism | acs.org |

| C6 (of indazole arylsulfonamide) | Small groups | Preferred for CCR4 antagonism | acs.org |

Rational Design of Indazole Ligands Based on Proposed Bioactive Conformations

The insights gained from QSAR and SAR studies, combined with techniques like molecular docking, form the basis for the rational design of new indazole ligands. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing a "bioactive conformation."

3D-QSAR contour maps and pharmacophore models are particularly useful in this process. nih.gov A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. By using these models as templates, medicinal chemists can design novel molecules that fit the pharmacophoric requirements and are predicted to have high binding affinity and efficacy. nih.gov

For example, based on the steric and electrostatic contour maps from a 3D-QSAR study, new HIF-1α inhibitors can be designed by adding bulky groups in sterically favored regions and electron-withdrawing groups in electrostatically favored regions. nih.gov This rational, model-driven approach significantly accelerates the drug discovery process compared to traditional trial-and-error methods.

Indazole as a Bioisostere for Drug Design and Optimization

A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties. The indazole ring is a well-established and versatile bioisostere for other aromatic systems, most notably benzimidazole and indole, in drug design.

The rationale for using indazole as a bioisostere lies in its similar size, shape, and electronic properties to these other heterocycles. However, the unique arrangement of its nitrogen atoms can lead to significant advantages:

Altered Hydrogen Bonding: The position of the nitrogen atoms in the indazole ring can change the hydrogen bonding patterns with the target receptor, potentially leading to improved binding affinity and selectivity.

Modified Physicochemical Properties: Replacing an indole or benzimidazole with an indazole can alter the molecule's pKa, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic profiles.

Novel Intellectual Property: Bioisosteric replacement can lead to novel chemical entities that are patentable.

The indazole moiety is a privileged structure in medicinal chemistry and is a key component in several approved drugs, such as the anticancer agents Axitinib and Pazopanib, demonstrating its utility as a scaffold in the development of novel therapeutic agents. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of Indazole Scaffolds

Anti-Inflammatory Activities of Indazole Derivatives

Indazole and its derivatives have demonstrated considerable anti-inflammatory properties through various mechanisms of action. nih.govresearchgate.netresearchgate.net Research has shown that these compounds can modulate key inflammatory pathways and target specific receptors involved in the inflammatory response.

Mechanistic Studies of Anti-Inflammatory Pathways

The anti-inflammatory effects of indazole derivatives are attributed to their ability to interfere with multiple signaling pathways. A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govscilit.com Studies have shown that various indazole compounds can inhibit COX-2, with IC50 values ranging from 12.32 to 23.42 μM. nih.gov For instance, 5-aminoindazole (B92378) demonstrated the highest activity in inhibiting COX-2 across various concentrations. nih.gov

Furthermore, these derivatives can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which are central mediators of inflammation. nih.govscilit.com Indazole itself was found to inhibit over 60% of TNF-α production at a concentration of 250 μM. nih.gov Another indazole derivative, Bindarit, has been shown to effectively inhibit the transcription of human chemokine (C-C motif) ligand 2 (CCL2), a molecule that plays a role in various inflammatory diseases. nih.gov

Some indazole derivatives also exert their anti-inflammatory effects by inhibiting p38 MAP kinase, a key enzyme in the cellular signaling cascade that leads to the synthesis of inflammatory mediators. acs.org

Table 1: Anti-Inflammatory Activity of Selected Indazole Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indazole | TNF-α | 220.11 μM | nih.gov |

| 5-Aminoindazole | COX-2 | 12.32 - 23.42 μM (range for derivatives) | nih.gov |

| 5-Aminoindazole | TNF-α | 230.19 μM | nih.gov |

| Dexamethasone (Standard) | TNF-α | 31.67 μM | nih.gov |

| Imidazole Derivative AA6 | p38 MAP Kinase | 403.57 nM | acs.org |

| Adezmapimod (Standard) | p38 MAP Kinase | 222.44 nM | acs.org |

Targeting Specific Receptors (e.g., Cannabinoid CB2 Receptor Agonism)

The cannabinoid system, particularly the cannabinoid receptor 2 (CB2), is a significant target for anti-inflammatory therapies due to its role in modulating immune responses without the psychoactive effects associated with the CB1 receptor. olemiss.edu Indazole-based compounds have been developed as potent modulators of cannabinoid receptors. researchgate.netyoutube.com

Several indole- and indazole-3-carboxamide derivatives have been shown to act as agonists at the CB2 receptor, demonstrating high potency. nih.gov For example, the indazole-3-carboxamide derivative ADB-FUBINACA was identified as a highly potent agonist with an EC50 value of 0.59 nM for the CB2 receptor. nih.gov Other novel triazole derivatives containing bioactive scaffolds have also been discovered as highly selective CB2 receptor agonists, with Ki values in the nanomolar range, indicating strong binding affinity. olemiss.edu This agonistic activity at the CB2 receptor represents a promising avenue for developing targeted anti-inflammatory drugs from the indazole chemical class. olemiss.edu

Anticancer Activities of Indazole Compounds

The indazole scaffold is a privileged structure in oncology, forming the core of several approved anticancer drugs, including Axitinib and Pazopanib. benthamdirect.comingentaconnect.com These compounds exert their antitumor effects through various mechanisms, including the inhibition of key enzymes and the modulation of critical cellular pathways. nih.govrsc.org

Inhibition of Protein Kinases (e.g., Tyrosine Threonine Kinase (TTK), VEGFR-2 kinase, Mps1 kinase)

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. nih.govwipo.int Indazole derivatives have been extensively developed as potent inhibitors of various protein kinases. rsc.orgresearchgate.net

One of the key targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Indazole-pyrimidine-based derivatives have shown significant inhibitory properties against VEGFR-2. nih.gov The substitution pattern on the indazole core is critical; for example, the presence of a methoxy (B1213986) group can enhance potency compared to alkyl or halogen groups. nih.gov

Indazole derivatives have also been investigated as inhibitors of other kinases involved in cell cycle and proliferation, such as Janus kinase (JAK) and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net While specific data on TTK and Mps1 kinase inhibition by (1-methyl-1H-indazol-6-yl)methanamine hcl is not detailed in the provided context, the broad activity of the indazole class against serine/threonine and tyrosine kinases suggests a wide therapeutic window. nih.gov

Table 2: Anticancer Activity of Selected Indazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1 | Breast Cancer | 0.23–1.15 μM (range) | rsc.org |

| Compound 13a | A549 | Lung Cancer | 0.010 ± 0.0042 μM | researchgate.net |

| Compound 13g | HT-29 | Colon Cancer | 0.012 ± 0.0021 μM | researchgate.net |

| Compound W24 | HT-29 | Colon Cancer | 0.43 μM | nih.gov |

| Compound W24 | MCF-7 | Breast Cancer | 3.88 μM | nih.gov |

| Combretastatin-A4 (Control) | A549 | Lung Cancer | 0.11 ± 0.02 μM | researchgate.net |

Modulation of Cellular Pathways (e.g., HIF-1 transcriptional activity, Bcl2 family members, p53/MDM2 pathway)

Beyond direct enzyme inhibition, indazole compounds modulate various cellular pathways essential for cancer cell survival and proliferation. Several derivatives have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) transcriptional activity. nih.gov HIF-1 is a key protein that allows tumor cells to adapt and survive in low-oxygen environments. nih.gov

Indazole derivatives also induce apoptosis (programmed cell death) by modulating the levels of proteins in the Bcl-2 family. researchgate.netrsc.org For instance, certain compounds were found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. rsc.org This shift in the Bax/Bcl-2 ratio promotes the release of mitochondrial cytochrome c and activation of caspases, leading to cell death. rsc.org Some derivatives have also been shown to affect the p53/MDM2 pathway, a critical axis in tumor suppression. researchgate.net Furthermore, research has demonstrated that 3-amino-1H-indazole derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers, and can induce cell cycle arrest at the G2/M phase. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitory Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells. researchgate.net By metabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment. researchgate.net Consequently, inhibiting IDO1 is a major strategy in cancer immunotherapy. frontiersin.org

The indazole scaffold has proven to be a valuable template for designing potent IDO1 inhibitors. nih.govacs.org A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, with one compound showing an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also demonstrated the ability to dually inhibit Tryptophan 2,3-dioxygenase (TDO), another enzyme in the same pathway. nih.gov Docking studies reveal that the 1H-indazole scaffold can effectively interact with the ferrous ion of the heme group and key residues within the enzyme's active site, explaining its inhibitory activity. acs.org

In vitro Cytotoxic and Anti-proliferative Effects on Diverse Cancer Cell Lines

There is no available data from in vitro studies on the cytotoxic or anti-proliferative effects of this compound on any cancer cell lines. While a related compound, 1-Methyl-1H-indazol-6-yl-amine, is noted as a building block in the synthesis of pharmaceuticals for cancer, no direct biological activity for this compound has been reported. chemimpex.com

Antimicrobial Activities of Indazole Derivatives

Antibacterial Properties and Proposed Mechanisms (e.g., DNA gyrase inhibition)

No studies were found that investigated the antibacterial properties of this compound or its potential mechanisms of action, such as DNA gyrase inhibition.

Antifungal Properties and Efficacy against Fungal Strains

There is no published research on the antifungal properties of this compound or its efficacy against any fungal strains.

Other Significant Pharmacological Activities of Indazole Derivatives

Antiarrhythmic and Antihypertensive Properties

No pharmacological data exists in the public literature regarding the antiarrhythmic or antihypertensive potential of this compound.

Antioxidant Potential and Related Mechanistic Investigations

The antioxidant potential of this compound has not been evaluated in any available scientific studies, and therefore, no mechanistic investigations have been reported.

Antiprotozoal Activities

The indazole scaffold has been identified as a promising framework for the development of new antiprotozoal agents. proquest.comnih.gov Research has demonstrated that various indazole derivatives exhibit significant activity against a range of pathogenic protozoa.

A study investigating a series of 2-phenyl-2H-indazole derivatives revealed their potent effects against several protozoan parasites. proquest.comnih.gov The biological assays in this study highlighted structural features that enhance antiprotozoal activity, such as the presence of electron-withdrawing groups on the 2-phenyl ring. proquest.comnih.govnih.gov For instance, against Entamoeba histolytica, the causative agent of amebiasis, several 2-phenyl-2H-indazole derivatives with substituents like methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl demonstrated superior potency, with IC₅₀ values less than 0.050 µM. proquest.comnih.gov This represented a significant increase in activity compared to the parent 1H-indazole. proquest.com Similarly, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl groups showed high activity against Giardia intestinalis, the parasite responsible for giardiasis, with IC₅₀ values also below 0.050 µM. nih.gov Many of the synthesized compounds in this class showed more potent activity than metronidazole, a standard antiprotozoal drug. pnrjournal.com

Furthermore, indazole N-oxide derivatives have been explored for their antichagasic and leishmanicidal properties. researchgate.net In one study, a 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide compound showed notable activity against two different strains and life-cycle stages of Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net Another derivative, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide, exhibited both trypanocidal and leishmanocidal activity against three strains of Leishmania. researchgate.net The mechanism for some of these N-oxide derivatives is thought to involve a bio-reduction process that contributes to their trypanocidal effects. researchgate.net

Table 1: Antiprotozoal Activity of Selected Indazole Derivatives

| Indazole Derivative Class | Target Protozoan | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-2H-indazoles | Entamoeba histolytica | Derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substituents showed IC₅₀ < 0.050 µM. | proquest.com, nih.gov |

| 2-Phenyl-2H-indazoles | Giardia intestinalis | Derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substituents showed IC₅₀ < 0.050 µM. | nih.gov |

| 2H-Indazole N-oxides | Trypanosoma cruzi | 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide was active against two parasitic strains and stages. | researchgate.net |

| 2H-Indazole N-oxides | Leishmania spp. | 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide demonstrated leishmanocidal activity. | researchgate.net |

Implications in Neurodegenerative Disease Research (e.g., ALS-related pathways)

The indazole scaffold is increasingly being investigated for its potential in the context of neurodegenerative diseases, which are often characterized by complex, multifactorial pathologies including abnormal protein aggregation, oxidative stress, and neuronal cell death. nih.govmdpi.comimrpress.com While direct research on this compound) in neurodegeneration is not widely published, the broader class of indazole derivatives shows promise in targeting relevant molecular pathways.

One area of interest is the inhibition of c-Jun N-terminal kinases (JNKs), particularly the JNK3 isoform, which is predominantly expressed in the brain and plays a role in the progression of neurodegenerative conditions like Parkinson's disease (PD). nih.gov Researchers have identified indazole-based compounds that act as potent and selective inhibitors of JNK3. nih.gov For example, a compound designated 25c in one study demonstrated excellent inhibitory activity against JNK3 with an IC₅₀ of 85.21 nM and over 100-fold selectivity against other JNK isoforms. nih.gov This selective inhibition conferred neuroprotective effects in both in vitro and in vivo models of PD. nih.gov

Indazole derivatives have also been explored as inhibitors of pathways related to Alzheimer's disease (AD). researchgate.net The core structure is recognized as a valuable building block in the synthesis of molecules for neurological disorders. chemimpex.com The pathogenesis of AD involves the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. mdpi.com Indazole-based compounds have been reported as potential dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or as inhibitors of MAO-B and amyloid aggregation, which are key targets in AD therapy. researchgate.net

The underlying mechanisms of neurodegeneration often involve oxidative stress, mitochondrial dysfunction, and neuroinflammation. nih.govimrpress.com Compounds that can modulate these pathways are of significant therapeutic interest. For instance, research on related heterocyclic compounds like pyrrolyl- and indolylazines has shown that they can activate the synthesis of heat shock proteins, which help protect neuronal tissue from the toxic effects of amyloid accumulation and other cellular stressors. news-medical.net This suggests that heterocyclic scaffolds, including indazoles, could be designed to target these fundamental cellular defense mechanisms.

Table 2: Investigational Indazole Derivatives in Neurodegenerative Disease Research

| Derivative/Target Class | Potential Disease Application | Mechanism of Action/Target | Key Findings | Reference |

|---|---|---|---|---|

| Indazole-based JNK3 Inhibitors | Parkinson's Disease (PD) | Selective inhibition of c-Jun N-terminal kinase 3 (JNK3) | Compound 25c showed an IC₅₀ of 85.21 nM for JNK3 and demonstrated neuroprotective effects in PD models. | nih.gov |

| Indazole-based dual inhibitors | Alzheimer's Disease (AD) | Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) | Reported as potential dual-target agents for AD. | researchgate.net |

| Indazole-based inhibitors | Alzheimer's Disease (AD) | Inhibition of MAO-B and amyloid aggregation | Identified as potential inhibitors of key pathological processes in AD. | researchgate.net |

Future Directions and Emerging Research Avenues for 1 Methyl 1h Indazol 6 Yl Methanamine Hydrochloride Research

The indazole scaffold, a key component in numerous pharmacologically active compounds, continues to be a focal point of medicinal chemistry research. nih.govsunderland.ac.uk As a specific member of this class, (1-methyl-1H-indazol-6-yl)methanamine hydrochloride represents a building block and a potential lead for further drug development. The future of research concerning this compound and its analogs is poised to leverage cutting-edge technologies and methodologies to unlock new therapeutic possibilities. This article explores the emerging research avenues that will shape the development of the next generation of indazole-based compounds.

Q & A

Basic Question: What synthetic routes are recommended for obtaining (1-methyl-1H-indazol-6-yl)methanamine HCl with high purity, and how can intermediates be characterized?

Methodological Answer:

The synthesis of indazole derivatives typically involves multi-step protocols, including cyclization, protection/deprotection of functional groups, and salt formation. For example:

- Cyclization : Start with substituted aniline precursors to form the indazole core via diazotization or transition-metal-catalyzed reactions .

- Methanamine Introduction : Use reductive amination or nucleophilic substitution to introduce the methanamine moiety. For HCl salt formation, treat the free base with HCl in a controlled solvent system (e.g., ethanol/water) .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (solvent: acetonitrile) to achieve >95% purity.

- Intermediate Characterization : Validate intermediates via LC-MS (electrospray ionization) and -NMR (DMSO-d, 400 MHz) to confirm regioselectivity and absence of byproducts .

Advanced Question: How can SHELXL refinement resolve crystallographic ambiguities in the hydrochloride salt form of (1-methyl-1H-indazol-6-yl)methanamine?

Methodological Answer:

For X-ray crystallography:

- Data Collection : Use a single crystal (size: 0.2 × 0.1 × 0.05 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Apply SHELXD for phase determination via dual-space methods, leveraging the compound’s known space group (e.g., P2/c) .

- Refinement : Use SHELXL to refine anisotropic displacement parameters. Address disorder in the methyl or HCl groups by applying restraints (e.g., DFIX for bond distances) and partitioning occupancy .

- Validation : Check for residual electron density peaks (< 0.5 eÅ) and R-factor convergence (R < 5%). Visualize the final model in WinGX/ORTEP to confirm hydrogen-bonding networks between the amine and chloride ions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on GHS classification (H302, H315, H319):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a P95 respirator if handling powder to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood with >12 air changes/hour.